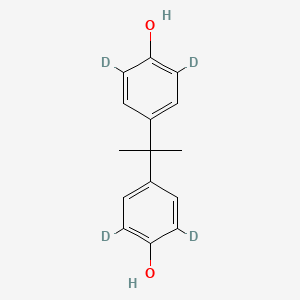
Bisphenol-alpha-2,2',6,6'-d4
Overview
Description
Bisphenol-alpha-2,2’,6,6’-d4 is a deuterated form of Bisphenol A, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the behavior and effects of Bisphenol A, a well-known endocrine disruptor. The deuterated form allows for more precise tracking and analysis in various experimental settings.
Mechanism of Action
Target of Action
Bisphenol-alpha-2,2’,6,6’-d4 is a deuterated compound of Bisphenol A . Bisphenol A is a phenolic organic synthetic compound widely used in the production of epoxy resins and polycarbonate plastics . It is often classified as an endocrine disruptor .
Mode of Action
Bisphenol A exhibits estrogen-mimicking, hormone-like properties . It interacts with estrogen receptors, mimicking the body’s own hormones, which can lead to various health effects.
Result of Action
Bisphenol A, and by extension Bisphenol-alpha-2,2’,6,6’-d4, has been associated with a number of diseases, including respiratory diseases, cardiovascular diseases, diabetes, kidney diseases, obesity, and reproductive disorders .
Biochemical Analysis
Biochemical Properties
Bisphenol-alpha-2,2’,6,6’-d4 plays a significant role in biochemical reactions due to its structural similarity to Bisphenol A. It interacts with various enzymes, proteins, and other biomolecules. For instance, Bisphenol-alpha-2,2’,6,6’-d4 can bind to estrogen receptors, mimicking the hormone’s effects and influencing estrogenic activity . Additionally, it interacts with enzymes involved in metabolic processes, such as cytochrome P450 enzymes, which are responsible for its biotransformation .
Cellular Effects
Bisphenol-alpha-2,2’,6,6’-d4 affects various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, Bisphenol-alpha-2,2’,6,6’-d4 has been shown to alter the expression of genes involved in cell proliferation and apoptosis . It can also disrupt normal cellular metabolism by interfering with glucose and lipid metabolism, leading to metabolic imbalances .
Molecular Mechanism
The molecular mechanism of Bisphenol-alpha-2,2’,6,6’-d4 involves its binding interactions with biomolecules. It can bind to estrogen receptors, leading to the activation or inhibition of downstream signaling pathways . Additionally, Bisphenol-alpha-2,2’,6,6’-d4 can inhibit or activate enzymes, such as cytochrome P450, affecting the metabolism of other compounds . Changes in gene expression are also observed, with Bisphenol-alpha-2,2’,6,6’-d4 influencing the transcription of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bisphenol-alpha-2,2’,6,6’-d4 can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Bisphenol-alpha-2,2’,6,6’-d4 can degrade over time, leading to changes in its biological activity . Long-term exposure to Bisphenol-alpha-2,2’,6,6’-d4 can result in persistent alterations in cellular function, including changes in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of Bisphenol-alpha-2,2’,6,6’-d4 vary with different dosages in animal models. At low doses, Bisphenol-alpha-2,2’,6,6’-d4 may exhibit minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a certain dosage level triggers noticeable physiological responses . High doses of Bisphenol-alpha-2,2’,6,6’-d4 can also result in toxic or adverse effects, including disruptions in endocrine function and metabolic imbalances .
Metabolic Pathways
Bisphenol-alpha-2,2’,6,6’-d4 is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can affect metabolic flux and alter metabolite levels, leading to changes in cellular function . Bisphenol-alpha-2,2’,6,6’-d4 can also influence the activity of other metabolic enzymes, further impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, Bisphenol-alpha-2,2’,6,6’-d4 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within different cellular compartments can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of Bisphenol-alpha-2,2’,6,6’-d4 plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol-alpha-2,2’,6,6’-d4 involves the deuteration of Bisphenol A. This process typically includes the following steps:
Deuterium Exchange Reaction: Bisphenol A is subjected to a deuterium exchange reaction using deuterated solvents such as deuterated methanol or deuterated water. The reaction is often catalyzed by a base such as sodium deuteroxide.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain Bisphenol-alpha-2,2’,6,6’-d4 with high purity.
Industrial Production Methods
While the industrial production of Bisphenol-alpha-2,2’,6,6’-d4 is not as common as its non-deuterated counterpart, it follows similar principles. The process involves large-scale deuterium exchange reactions and purification steps to ensure the compound meets the required specifications for research applications.
Chemical Reactions Analysis
Types of Reactions
Bisphenol-alpha-2,2’,6,6’-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bisphenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydroxyl groups are substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced bisphenol derivatives.
Substitution: Various substituted bisphenol derivatives depending on the reagents used.
Scientific Research Applications
Bisphenol-alpha-2,2’,6,6’-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving Bisphenol A to understand its chemical behavior and interactions.
Biology: Employed in biological studies to investigate the metabolic pathways and biological effects of Bisphenol A.
Medicine: Utilized in medical research to study the toxicological effects and potential health risks associated with Bisphenol A exposure.
Industry: Applied in the development of new materials and products, particularly in the field of plastics and resins.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: The non-deuterated form, widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: A similar compound used as an alternative to Bisphenol A in some applications.
Bisphenol F: Another analog used in the production of certain resins and plastics.
Uniqueness
Bisphenol-alpha-2,2’,6,6’-d4 is unique due to its deuterated nature, which provides several advantages in research settings. The presence of deuterium atoms allows for more precise tracking and analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This makes it a valuable tool for studying the behavior and effects of Bisphenol A in various scientific disciplines.
Properties
IUPAC Name |
2,6-dideuterio-4-[2-(3,5-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-ULDPCNCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC(=C(C(=C2)[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)
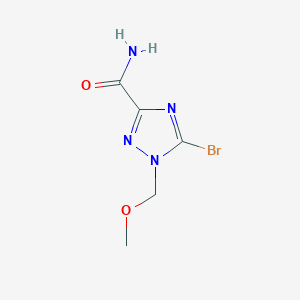
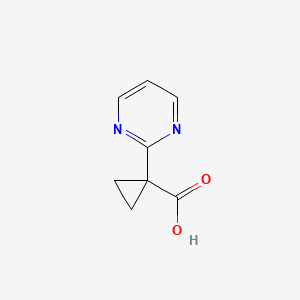


![1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1529115.png)
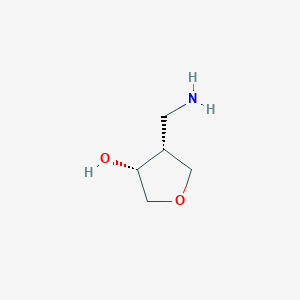
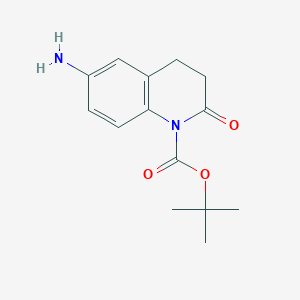
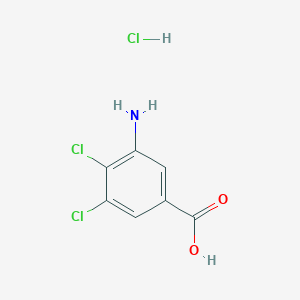

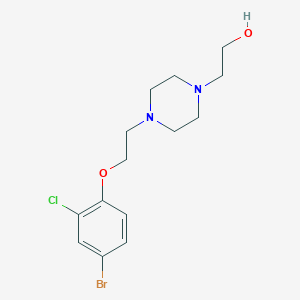
![tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid](/img/structure/B1529123.png)
